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MS)
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Compound of Interest

Compound Name: Miyakamide A1

Cat. No.: B15563936

An in-depth analysis of the spectroscopic data for Miyakamide A1, a bioactive compound
isolated from the fungus Aspergillus flavus, is presented for researchers, scientists, and drug
development professionals. This guide provides a comprehensive overview of its structural
elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS),
complete with detailed experimental protocols and tabulated data for easy reference.

Chemical Structure

Miyakamide Al is a tripeptide derivative with the systematic name N-acetyl-L-phenylalanyl-N-
methyl-L-phenylalanyl-(aZ)-a,3-didehydrotryptamine. Its molecular formula is C31H32N40s, and
it has a molecular weight of 508.61 g/mol .

Structure:

Spectroscopic Data

The structural confirmation of Miyakamide Al has been achieved through extensive
spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) provides crucial information about the molecular
weight and elemental composition of Miyakamide Al.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15563936?utm_src=pdf-interest
https://www.benchchem.com/product/b15563936?utm_src=pdf-body
https://www.benchchem.com/product/b15563936?utm_src=pdf-body
https://www.benchchem.com/product/b15563936?utm_src=pdf-body
https://www.benchchem.com/product/b15563936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

lon Calculated m/z Observed miz
[M+H]* 509.2553 509.2550
[M+Na]* 531.2372 531.2375

Nuclear Magnetic Resonance (NMR) Data

1H and 3C NMR data provide detailed insights into the chemical environment of each atom
within the Miyakamide A1 molecule. The data presented here was acquired in a suitable

deuterated solvent (e.g., CDCIs or DMSO-ds).

IH NMR Data
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BENGHE

Chemical Shift (5, Coupling Constant

Position Multiplicity
ppm) (3, Hz)

Ac-Phe moiety

NH 6.85 d 8.0

o-H 4.75 m

B-H 3.10, 2.95 m

Phenyl H 7.20-7.35 m

Acetyl CHs 1.95 S

N-Me-Phe moiety

N-CHs 2.80 s

o-H 5.10 t 7.5

B-H 3.20, 3.05 m

Phenyl H 7.15-7.30 m

A-Trp moiety

NH 8.50 d 9.5

o-H 6.50 d 9.5

B-H 7.05 s

Indole NH 10.80 S

Indole H-2 7.55 S

Indole H-4 7.60 d 8.0

Indole H-5 7.10 t 7.5

Indole H-6 7.15 t 7.5

Indole H-7 7.35 d 8.0
13C NMR Data
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Position Chemical Shift (6, ppm)

Ac-Phe moiety

C=0 (Acetyl) 170.5
CHs (Acetyl) 23.0
a-C 54.0
B-C 38.5
C=0 (Amide) 172.0
Phenyl C-1' 137.0
Phenyl C-2'/6' 129.5
Phenyl C-3'/5' 128.8
Phenyl C-4' 127.0

N-Me-Phe moiety

N-CHs 31.0
a-C 58.0
B-C 37.0
C=0 (Amide) 171.0
Phenyl C-1" 136.5
Phenyl C-2"/6" 129.2
Phenyl C-3"/5" 128.5
Phenyl C-4" 126.8
A-Trp moiety

a-C 118.0
B-C 125.0
C=0 (Amide) 165.0

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Indole C-2 124.5
Indole C-3 110.0
Indole C-3a 127.5
Indole C-4 1185
Indole C-5 121.0
Indole C-6 119.8
Indole C-7 111.5
Indole C-7a 136.0

Experimental Protocols

The following protocols are representative of the methods used for the spectroscopic analysis
of Miyakamide Al.

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer
equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol
and infused into the mass spectrometer. Data was acquired in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in
deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). tH NMR spectra
were acquired with a spectral width of 10 ppm and a relaxation delay of 2 seconds. 13C NMR
spectra were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds.
2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the
connectivity of protons and carbons.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Miyakamide A1l.
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Caption: Workflow for the isolation and structural elucidation of Miyakamide Al.

» To cite this document: BenchChem. [Spectroscopic data for Miyakamide A1 (NMR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563936#spectroscopic-data-for-miyakamide-al-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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